molecular formula C12H16N2O3 B15288938 Isoglutamine benzyl ester

Isoglutamine benzyl ester

Cat. No.: B15288938
M. Wt: 236.27 g/mol
InChI Key: RHKPFPFNUDBBOM-JTQLQIEISA-N
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Description

Isoglutamine benzyl ester is a synthetic compound derived from isoglutamine, an amino acid derivative It is characterized by the presence of a benzyl ester group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoglutamine benzyl ester typically involves the esterification of isoglutamine with benzyl alcohol. One common method is the Fischer esterification, where isoglutamine is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Isoglutamine+Benzyl AlcoholH2SO4Isoglutamine Benzyl Ester+H2O\text{Isoglutamine} + \text{Benzyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Isoglutamine+Benzyl AlcoholH2​SO4​​Isoglutamine Benzyl Ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts or enzymatic catalysis can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Isoglutamine benzyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield isoglutamine and benzyl alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Hydrolysis: Isoglutamine and benzyl alcohol.

    Reduction: Isoglutamine benzyl alcohol.

    Substitution: Various substituted isoglutamine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of isoglutamine benzyl ester involves its interaction with specific molecular targets. The benzyl ester group can undergo hydrolysis, releasing isoglutamine, which can then participate in various biochemical pathways. The ester group also enhances the compound’s lipophilicity, facilitating its transport across cell membranes and improving its bioavailability .

Comparison with Similar Compounds

Isoglutamine benzyl ester can be compared with other esterified amino acid derivatives, such as:

This compound stands out due to its specific applications in protein modification and drug development, making it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl (4S)-4,5-diamino-5-oxopentanoate

InChI

InChI=1S/C12H16N2O3/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,16)/t10-/m0/s1

InChI Key

RHKPFPFNUDBBOM-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N

Origin of Product

United States

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